N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide
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Overview
Description
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide is a complex organic compound that features both thiophene and indole moieties. Thiophene is a sulfur-containing five-membered aromatic ring, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two heterocyclic systems in a single molecule makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide typically involves the condensation of thiophene-2-carbaldehyde with 1H-indole-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or indole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or indole derivatives.
Substitution: Formation of halogenated thiophene or indole derivatives.
Scientific Research Applications
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
1H-indole-3-carboxamide: Another precursor used in the synthesis.
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-2-carboxamide: A structural isomer with a different position of the carboxamide group.
Uniqueness: N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide is unique due to its specific combination of thiophene and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11N3OS |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c18-14(17-16-8-10-4-3-7-19-10)12-9-15-13-6-2-1-5-11(12)13/h1-9,15H,(H,17,18)/b16-8- |
InChI Key |
BRYDGNJSVIMVRM-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C\C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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